molecular formula C22H21N7O6S2 B3363563 Cefempidone CAS No. 103238-57-9

Cefempidone

Cat. No.: B3363563
CAS No.: 103238-57-9
M. Wt: 543.6 g/mol
InChI Key: CUCFRCCRYQDMNM-PXIRVSTKSA-N
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Description

Cefempidone is a third-generation cephalosporin antibiotic. It exerts antibacterial activity by inhibiting penicillin-binding proteins involved in bacterial cell wall synthesis . This compound is known for its broad-spectrum activity against various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefempidone involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:

    Formation of the β-lactam ring: This is achieved through cyclization reactions involving specific precursors.

    Side-chain modifications: Various chemical reactions are employed to introduce the desired side chains, enhancing the antibacterial properties of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in controlled environments. The process includes:

    Batch reactions: Conducted in reactors where temperature, pressure, and pH are carefully monitored.

    Purification: Techniques such as crystallization and chromatography are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cefempidone undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Cefempidone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-lactam antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis.

    Medicine: Explored for its potential in treating resistant bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Cefempidone exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition disrupts the formation of the peptidoglycan layer, leading to cell lysis and death. The molecular targets include various enzymes involved in the final stages of cell wall synthesis.

Comparison with Similar Compounds

Uniqueness of Cefempidone: this compound is unique due to its specific side-chain modifications, which enhance its stability and activity against resistant bacterial strains. Its broad-spectrum activity and effectiveness against penicillin-binding proteins make it a valuable antibiotic in clinical settings.

Properties

CAS No.

103238-57-9

Molecular Formula

C22H21N7O6S2

Molecular Weight

543.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H21N7O6S2/c23-22-25-8-13(37-22)14(27-35-12-4-5-24-17(12)30)18(31)26-15-19(32)29-16(21(33)34)11(10-36-20(15)29)9-28-6-2-1-3-7-28/h1-3,6-8,12,15,20H,4-5,9-10H2,(H4-,23,24,25,26,27,30,31,33,34)/t12?,15-,20-/m1/s1

InChI Key

CUCFRCCRYQDMNM-PXIRVSTKSA-N

Isomeric SMILES

C1CNC(=O)C1O/N=C(\C2=CN=C(S2)N)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

SMILES

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

Canonical SMILES

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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